molecular formula C20H28ClN3O2 B2812225 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1396798-60-9

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No.: B2812225
CAS No.: 1396798-60-9
M. Wt: 377.91
InChI Key: KQNTXDINXNOQTG-UHFFFAOYSA-N
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a complex organic compound featuring a piperazine ring substituted with a 3,5-dimethylisoxazole moiety and a phenylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the isoxazole-substituted piperazine with a phenylbutanone derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine or phenylbutanone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety may modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
  • 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

Uniqueness

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to its analogs. The presence of the phenylbutanone group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different biological activities.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.ClH/c1-4-18(17-8-6-5-7-9-17)20(24)23-12-10-22(11-13-23)14-19-15(2)21-25-16(19)3;/h5-9,18H,4,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNTXDINXNOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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